molecular formula C10H14F6N2O5 B2551760 N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) CAS No. 2138212-72-1

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid)

Cat. No.: B2551760
CAS No.: 2138212-72-1
M. Wt: 356.221
InChI Key: LXNNBRDMCRIOQY-UHFFFAOYSA-N
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Description

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is a compound with significant interest in the field of organic chemistry. It consists of an azetidine ring and an oxetane ring, both of which are four-membered heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) typically involves the formation of the azetidine and oxetane rings followed by their combination. One common method is the aza-Michael addition, which constructs C–N bonds by reacting NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) involves its interaction with various molecular targets. The azetidine and oxetane rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is unique due to the combination of both azetidine and oxetane rings in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to compounds with only one of these rings .

Biological Activity

N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive understanding.

  • Chemical Formula : C6_6H12_{12}N2_2O·2[HCl]
  • Molecular Weight : 201.09 g/mol
  • CAS Number : 2138212-72-1
  • Purity : Greater than 95% .

Biological Activity

The biological activity of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is primarily linked to its interactions with various biological targets. The compound's structure suggests potential for activity against certain diseases, including cancer and viral infections.

Antiviral Activity

Preliminary studies indicate that compounds similar to N-(oxetan-3-yl)azetidin-3-amine exhibit antiviral properties. For instance, research on related azetidine derivatives has shown effectiveness against HIV through mechanisms involving inhibition of reverse transcriptase .

Anticancer Potential

In vitro studies have demonstrated that azetidine-based compounds can induce apoptosis in cancer cell lines. For example, a study reported that certain azetidine derivatives significantly increased caspase-3 activation, a marker of apoptosis, in breast cancer cell lines . The concentration required to achieve a five-fold increase in apoptotic signal was evaluated, indicating a promising therapeutic window.

Case Studies and Research Findings

  • Study on Antiviral Properties :
    • A related compound was tested in animal models for its efficacy against HIV. Results indicated rapid suppression of viral load, with sustained effects observed over several days post-administration .
  • Anticancer Activity Assessment :
    • A series of azetidine compounds were screened for their ability to inhibit cell proliferation in various cancer cell lines (e.g., MDA-MB-231). The most potent compounds showed IC50 values in the low micromolar range, indicating significant cytotoxicity .

Data Summary Table

PropertyValue
Chemical FormulaC6_6H12_{12}N2_2O·2[HCl]
Molecular Weight201.09 g/mol
CAS Number2138212-72-1
Purity>95%
Antiviral ActivityEffective against HIV
Anticancer ActivityInduces apoptosis in cancer cells

Properties

IUPAC Name

N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2C2HF3O2/c1-5(2-7-1)8-6-3-9-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNNBRDMCRIOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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